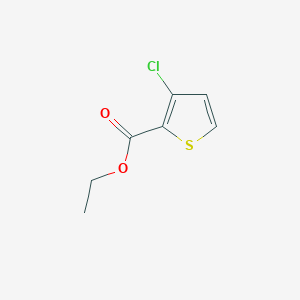

Ethyl 3-chlorothiophene-2-carboxylate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQUEYLSBBYPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514546 | |

| Record name | Ethyl 3-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153562-66-4 | |

| Record name | Ethyl 3-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Chlorothiophene 2 Carboxylate and Its Precursors

Strategies for the Preparation of 3-Chlorothiophene-2-carboxylic Acid Precursors

The synthesis of the foundational precursor, 3-chlorothiophene-2-carboxylic acid, can be approached through several distinct chemical pathways. These routes often begin with simpler thiophene (B33073) derivatives, which are then functionalized to introduce the required chloro and carboxyl groups.

One common strategy involves the modification of thiophenes already bearing an oxygen-containing functional group. These groups can be leveraged to direct subsequent reactions or be transformed into the target carboxylic acid.

For instance, a one-pot synthesis for the related 5-chlorothiophene-2-carboxylic acid starts with 2-thiophenecarboxaldehyde. google.com In this process, the aldehyde is first chlorinated to produce the intermediate 5-chloro-2-thiophenecarboxaldehyde. google.com Without isolation, this intermediate is then oxidized to the corresponding carboxylic acid. google.com A similar principle can be applied starting with 2-acetylthiophene (B1664040), which can be produced in high yield via the acylation of thiophene. acs.org The acetyl group, an oxygenated functionality, provides a handle for further synthetic transformations.

Another approach involves the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with trichloroacetyl chloride, catalyzed by aluminum trichloride, to yield 2-trichloroacetyl-5-chlorothiophene. google.com Subsequent hydrolysis with a liquid alkali effectively converts the trichloroacetyl group into the desired carboxylic acid. google.com

Direct introduction of the carboxylic acid group onto a pre-existing 3-chlorothiophene (B103000) ring is a highly effective strategy. This is typically achieved through metallation followed by quenching with carbon dioxide or through transition metal-catalyzed carbonylation.

Grignard Reactions: The formation of a Grignard reagent followed by carboxylation is a classic and reliable method for creating carboxylic acids. youtube.com This process involves the reaction of a suitable halogenated thiophene with magnesium metal to form a thienylmagnesium halide. beilstein-journals.orggoogle.com This organometallic intermediate is a potent nucleophile that readily attacks carbon dioxide (often supplied as dry ice or CO2 gas) to form a magnesium carboxylate salt. youtube.comgoogle.com Subsequent acidic workup protonates the salt to yield the final carboxylic acid. youtube.com This method has been successfully applied to prepare various halogenated 2-thiophenecarboxylic acids. beilstein-journals.org Deprotonative metalation using Grignard reagents in the presence of a catalytic amine base has also been shown to effectively generate thienyl Grignard reagents from chlorothiophenes under mild conditions, which can then be used in subsequent reactions. researchgate.net

Palladium-Catalyzed Carbonylation: A more modern and versatile approach is palladium-catalyzed carbonylation. beilstein-journals.orgliv.ac.uk This method introduces a carbonyl group directly from carbon monoxide (CO) gas into an organic halide or triflate, facilitated by a palladium catalyst. semanticscholar.org For thiophene derivatives, this typically involves reacting a bromo- or iodo-substituted thiophene with CO in the presence of a palladium catalyst complex. beilstein-journals.org The reaction can be tuned to produce either the carboxylic acid or an ester, depending on the reaction conditions and the nucleophile present (e.g., water for the acid, an alcohol for the ester). beilstein-journals.org Recent advancements have enabled the direct C-H bond carbonylation of thiophenes using a CO/CO2 binary gas system, which suppresses the decomposition of the palladium catalyst and allows for high-yield conversion to the corresponding carboxylic acids with low catalyst loading. rsc.org

| Method | Starting Material | Key Reagents | General Conditions | Advantages | Citations |

|---|---|---|---|---|---|

| Grignard Reaction | Halogenated Thiophene (e.g., Bromo- or Iodo-thiophene) | Mg, CO2, Acid (for workup) | Anhydrous ether solvent (e.g., THF, Diethyl ether) | Well-established, reliable, uses readily available reagents. | youtube.combeilstein-journals.orggoogle.com |

| Palladium-Catalyzed Carbonylation | Halogenated Thiophene (e.g., Bromo- or Iodo-thiophene) | CO gas, Palladium Catalyst (e.g., Pd(OAc)2), Ligand, Base | Elevated pressure and temperature. | High functional group tolerance, can be tuned for esters. | beilstein-journals.orgliv.ac.ukrsc.org |

| Direct C-H Carbonylation | Thiophene | CO/CO2 gas, Pd(OAc)2, Oxidant (p-BQ) | Catalytic system, often milder conditions. | Atom-economical (no pre-halogenation needed). | rsc.org |

Esterification Protocols for Ethyl 3-Chlorothiophene-2-carboxylate

Once 3-chlorothiophene-2-carboxylic acid is obtained, the final step is its conversion to the corresponding ethyl ester. This can be accomplished through either direct or indirect methods.

The most straightforward method for esterification is the direct reaction of the carboxylic acid with ethanol. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product (the ester), it is common to use a large excess of ethanol, which also serves as the solvent, and to remove the water formed during the reaction.

A more reactive and often higher-yielding approach involves a two-step process via an acid chloride intermediate. The carboxylic acid is first converted to the highly reactive 3-chlorothiophene-2-carbonyl chloride. This transformation is commonly achieved by treating the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orggoogleapis.comgoogle.com The resulting acid chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion. googleapis.com This method avoids the equilibrium limitations of direct esterification and is often preferred for its efficiency and speed, despite requiring an additional synthetic step.

| Reagent | Formula | Byproducts | Key Features | Citations |

|---|---|---|---|---|

| Thionyl Chloride | SOCl2 | SO2 (gas), HCl (gas) | Commonly used, byproducts are gaseous and easily removed. | beilstein-journals.orggoogleapis.com |

| Oxalyl Chloride | (COCl)2 | CO (gas), CO2 (gas), HCl (gas) | Milder conditions, useful for sensitive substrates, byproducts are gaseous. | google.com |

Advanced and Catalytic Synthetic Routes to Related Chlorinated Thiophene Carboxylates

Research into the synthesis of chlorinated thiophene carboxylates continues to yield more efficient and innovative methods. Advanced routes often employ catalysis to improve yields, reduce waste, and simplify procedures.

One notable catalytic method involves the substitutive chlorination of thiophene in the presence of a catalytic amount of iodine, which can increase the proportion of desired chlorothiophene isomers. google.com For the introduction of the carboxyl group, catalytic systems based on vanadium, iron, or molybdenum have been developed. For example, the reaction of 2-chlorothiophene with a system of carbon tetrachloride (CCl₄), methanol (B129727) (CH₃OH), and an iron catalyst (Fe(acac)₃) proceeds cleanly to give methyl 5-chlorothiophene-2-carboxylate. semanticscholar.org

Furthermore, palladium-catalyzed direct C-H arylation has emerged as a powerful tool for functionalizing thiophene rings, allowing for the selective synthesis of 2-arylated and 2,5-diarylated thiophene derivatives with very low catalyst loading. researchgate.netnih.gov While not a direct route to the carboxylate, this technology showcases the advanced catalytic methods being applied to thiophene chemistry, paving the way for future innovations in the synthesis of functionalized thiophenes like this compound.

Fiesselmann Thiophene Synthesis Utilizing Halogenated Thiophene Carboxylates

The Fiesselmann thiophene synthesis is a notable method for constructing the thiophene ring, which proceeds by the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. derpharmachemica.comwikipedia.org A key variation of this synthesis utilizes halogenated thiophene carboxylates as starting materials to build more complex, fused ring systems.

This approach has been effectively applied to the synthesis of aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives. nih.gov In this context, 3-chloro- or 3-bromothiophene-2-carboxylates, which bear aryl groups at the C-4 or C-5 position, serve as the foundational substrates. nih.gov The reaction involves the condensation of these halogenated thiophene carboxylates with methyl thioglycolate. The presence of a strong base, such as potassium tert-butoxide, facilitates the reaction, leading to the formation of 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov The yields for these products, such as aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates, have been reported in the range of 41–78%. nih.gov

The general mechanism involves the deprotonation of the thioglycolate, which then acts as a nucleophile, attacking the thiophene ring and ultimately displacing the chloro group to form the new fused ring system. This methodology demonstrates the utility of halogenated thiophenes as precursors in building complex heterocyclic scaffolds. nih.gov

Metal-Catalyzed Oxidation and Esterification Methodologies

Metal-catalyzed reactions provide efficient routes for the synthesis of thiophenecarboxylic acids and their esters through oxidation and esterification processes. Various transition metals have been shown to catalyze the conversion of thiophenes into their corresponding carboxylated derivatives.

One prominent method involves the reaction of thiophenes with a system composed of carbon tetrachloride (CCl₄) and an alcohol (ROH) in the presence of a catalyst. researchgate.net Catalysts based on vanadium, iron, and molybdenum, such as VO(acac)₂, Fe(acac)₃, and Mo(CO)₆, have proven to be the most effective for this transformation. researchgate.netsemanticscholar.org This reaction synthesizes 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters with total yields ranging from 44–85%. semanticscholar.org The reaction is typically performed under drastic conditions, with temperatures reaching 130–175 °C in a sealed tube or a stainless-steel micro-autoclave. semanticscholar.org The probable mechanism involves the alkylation of thiophene with CCl₄ to form 2-trichloromethylthiophene, followed by alcoholysis of this intermediate to yield the corresponding 2-thiophenecarboxylate. researchgate.net

Another approach is the palladium-catalyzed oxidative carbonylation. For instance, palladium iodide (PdI₂) in conjunction with potassium iodide (KI) can catalyze the alkoxycarbonylation of 2-(methylthio)phenylacetylenes under a carbon monoxide and air atmosphere to produce benzothiophene-3-carboxylic esters. nih.gov Similarly, direct C-H carboxylation of thiophene derivatives can be achieved using silver(I) catalysts, which facilitates the insertion of CO₂ into a C-H bond. researchgate.net Furthermore, liquid-phase aerobic oxidation, catalyzed by cobalt and manganese acetates, can be used to convert 2-acetylthiophene into thiophene-2-carboxylic acid, which can then be esterified. acs.org

| Catalyst System | Starting Material | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | Thiophene | Methyl 2-thiophenecarboxylate | CCl₄, CH₃OH, 130-175 °C | 45% | semanticscholar.org |

| PdI₂/KI | 2-(Methylthio)phenylacetylenes | Benzothiophene-3-carboxylic esters | CO/Air (40 atm), ROH | 70-83% | nih.gov |

| Mn(OAc)₂/Co(OAc)₂ | 2-Acetylthiophene | Thiophene-2-carboxylic acid | Acetic acid, O₂ | ~90% | acs.org |

Friedel-Crafts and Electrophilic Substitution Approaches for Chlorinated Thiophenes

Friedel-Crafts reactions and other electrophilic substitution methods are fundamental for introducing functional groups, including halogens, onto the thiophene ring. rsc.orgnih.gov Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, and these reactions typically occur with high regioselectivity at the 2-position (or the equivalent 5-position). pharmaguideline.comechemi.comstackexchange.com

The direct chlorination of thiophene can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this purpose. acs.org The reaction can also be carried out with gaseous chlorine, often in the presence of a catalyst like iodine, to produce 2-chlorothiophene and 2,5-dichlorothiophene. google.com The conditions for these reactions must be carefully controlled to manage the degree of chlorination and avoid the formation of complex mixtures of polychlorinated products. acs.org

Friedel-Crafts acylation is another important electrophilic substitution reaction for functionalizing thiophenes. This reaction typically uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgnih.gov For instance, 2-chlorothiophene can undergo Friedel-Crafts acylation with trichloroacetyl chloride in the presence of AlCl₃ to generate 2-trichloroacetyl-5-chlorothiophene. chemicalbook.com This intermediate can then be hydrolyzed to produce 5-chlorothiophene-2-carboxylic acid. chemicalbook.com The high regioselectivity for the 5-position on the 2-chlorothiophene starting material is consistent with the directing effects of the existing chloro substituent and the inherent reactivity of the thiophene ring. stackexchange.com

More environmentally benign methods have also been developed, such as an electrophilic chlorocyclization reaction that uses sodium chloride as the source of "electrophilic chlorine" in the presence of a copper salt to synthesize various halogenated thiophenes. nih.gov

| Reaction Type | Reagents | Starting Material | Major Product | Reference |

|---|---|---|---|---|

| Chlorination | Cl₂ gas, Iodine (catalyst) | Thiophene | 2-Chlorothiophene | google.com |

| Friedel-Crafts Acylation | Trichloroacetyl chloride, AlCl₃ | 2-Chlorothiophene | 2-Trichloroacetyl-5-chlorothiophene | chemicalbook.com |

| Electrophilic Chlorocyclization | NaCl, Cu₂SO₄·5H₂O, Ethanol | Alkyne precursors | 3-Chlorothiophenes | nih.gov |

One-Pot Synthesis Methods for Chlorinated Thiophene Carboxylic Acids

One-pot synthesis procedures offer significant advantages in terms of efficiency, reduced waste, and simplified operations by combining multiple reaction steps into a single process without isolating intermediates. A notable one-pot method has been developed for the synthesis of 5-chlorothiophene-2-carboxylic acid, a key precursor for various applications. google.com

This method starts with 2-thiophenecarboxaldehyde as the initial raw material and proceeds through two sequential steps—chlorination and oxidation—within the same reaction vessel. google.com In the first step, chlorine is introduced into a solution of 2-thiophenecarboxaldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde. This chlorination is conducted at a controlled temperature, typically between -10 °C and 30 °C. google.com

Following the completion of the chlorination step, the intermediate is not isolated. Instead, the reaction mixture is directly subjected to oxidation. The 5-chloro-2-thiophenecarboxaldehyde intermediate is slowly added to a pre-cooled sodium hydroxide (B78521) solution. Subsequently, chlorine gas is introduced again, which acts as the oxidizing agent in the basic medium, converting the aldehyde group into a carboxylate. The reaction temperature for the oxidation step is maintained between 10 °C and 60 °C. google.com After the reaction is complete, the mixture is quenched, and impurities are removed by extraction. The final product, 5-chlorothiophene-2-carboxylic acid, is obtained by acidifying the aqueous phase to a pH of 1 to 6, followed by filtration and recrystallization. google.com This one-pot process provides an efficient route to the desired chlorinated thiophene carboxylic acid, suitable for larger-scale production. google.com

Reactivity and Mechanistic Investigations of Ethyl 3 Chlorothiophene 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in Ethyl 3-chlorothiophene-2-carboxylate is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome heavily influenced by the existing substituents. The electron-withdrawing nature of the ethyl carboxylate group at the C2 position deactivates the ring towards electrophilic substitution. However, it also acts as a directing group. For instance, in electrophilic aromatic substitution reactions such as bromination, the ester group electronically directs the incoming electrophile to the C4 position. acs.org This directing effect is a crucial tool for the programmed synthesis of multi-substituted thiophenes. acs.org

While the electron-rich thiophene ring is not typically prone to direct nucleophilic aromatic substitution (SNAr), the presence of the chlorine atom allows for such reactions, particularly when activated by the adjacent electron-withdrawing ester group. The chlorine at the C3 position can be displaced by various nucleophiles, although this often requires metal catalysis (see Cross-Coupling Reactions).

Functional Group Transformations of the Carboxylate Ester Moiety

The ethyl carboxylate group is a key functional handle that can be readily transformed into other functionalities. One of the most common transformations is its hydrolysis to the corresponding 3-chlorothiophene-2-carboxylic acid. mdpi.com This reaction is typically carried out under basic conditions (saponification) followed by acidic workup.

The resulting carboxylic acid is a versatile intermediate. For example, it can be converted into an acid chloride by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org This acyl chloride is a highly reactive species that can then be used to form amides by reacting with various amines. This two-step sequence provides a reliable method for introducing amide functionalities starting from the parent ester. libretexts.org Isotopic labeling experiments using oxygen-18 have confirmed the mechanism of such acyl substitution reactions, showing that the C-OH bond of the carboxylic acid is cleaved. libretexts.org

Cross-Coupling Reactions Involving the Chlorothiophene Moiety

The carbon-chlorine bond at the C3 position of the thiophene ring provides a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. The Suzuki-Miyaura coupling, which pairs the chlorothiophene with an organoboron reagent (like a boronic acid or ester), is particularly effective for creating new C-C bonds. jcu.edu.au These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle. A variety of aryl and heteroaryl groups can be introduced at the C3 position under these conditions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Mthis compound | 3-Fluoro-5-(pinacolborato)pyridine | (PPh₂Me)₂NiCl₂ | n-BuMgCl | 2-MeTHF | 77% |

| Mthis compound | 1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid pinacol ester | (PPh₂Me)₂NiCl₂ | n-BuMgCl | 2-MeTHF | 87% |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 77% |

| Methyl 4-bromothiophene-2-carboxylate | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 93% |

This table presents data from analogous thiophene coupling reactions to illustrate typical conditions and outcomes.

The ester group at the C2 position plays a critical role in controlling the regioselectivity of C-H functionalization reactions on the thiophene ring. acs.org In palladium-catalyzed direct C-H arylation reactions, where a C-H bond is directly converted to a C-Aryl bond, the inherent reactivity of thiophene favors functionalization at the C2 or C5 positions. However, when the C2 position is occupied by the ester group, it effectively "blocks" this site. This blocking effect, combined with electronic and steric factors, can be exploited to direct functionalization to other positions.

Research has demonstrated that the ester group can be used as a strategic tool to sequentially functionalize every position on the thiophene ring. acs.org For example, after an initial functionalization at C5, the electron-withdrawing ester directs a subsequent bromination specifically to the C4 position. Following this, the ester can act as a coordinating group to direct iodination to the C3 position. This programmed approach allows for the synthesis of highly substituted thiophenes with precise control over the substituent placement. acs.org The ability to control regioselectivity through the strategic use of ligands and directing groups is a significant area of research in C-H activation chemistry. nih.govsemanticscholar.org

Reductive and Oxidative Transformations of the Thiophene Core

The thiophene ring itself can undergo transformations that alter its aromaticity and structure.

Oxidative Transformations: Under specific palladium-catalyzed conditions, 3-substituted thiophenes bearing an electron-withdrawing group like an ethyl ester can undergo regioselective oxidative coupling reactions. acs.orgnih.govacs.org For instance, in the presence of a palladium catalyst, an oxidant such as silver oxide, and an arylboronic acid, a C-H bond at the C4 position can be activated to form a new C-Aryl bond. acs.orgnih.gov This type of reaction offers a direct method for C-H functionalization without prior halogenation of the thiophene ring. The thiophene S-oxide and S,S-dioxide are also known oxidation products of the thiophene core, which can participate in cycloaddition reactions. researchgate.netwikipedia.org

Reductive Transformations: A significant reductive transformation of the thiophene core is reductive desulfurization, most commonly achieved using Raney nickel. tandfonline.com This reaction cleaves the carbon-sulfur bonds and saturates the carbon chain with hydrogen, effectively removing the sulfur atom and converting the thiophene ring into a linear, saturated four-carbon chain. tandfonline.comacs.org This method has been used synthetically to prepare long-chain aliphatic compounds from substituted thiophenes. acs.org While highly effective, this process results in the complete loss of the heterocyclic core. Partial reduction of the thiophene ring is also possible, leading to dihydro- and tetrahydrothiophenes, though this often requires specific catalytic systems. researchgate.netresearchgate.net

Free-Radical Reactions and Alkoxycarbonylation

Free-Radical Reactions: Thiophene and its derivatives can participate in reactions involving free radicals. For instance, studies have investigated the reactions of thiophene with radiolytically produced radicals, such as the solvated electron and the hydrogen atom, which lead to the formation of various radical adducts and subsequent products. acs.org The generation of a trisulfur radical anion (S₃•⁻) has been implicated in certain metal-free thiophene syntheses, where it adds to alkynes. organic-chemistry.org While specific free-radical studies on this compound are not extensively detailed, the aromatic ring is expected to be susceptible to attack by highly reactive radical species.

Alkoxycarbonylation: Palladium-catalyzed alkoxycarbonylation is a powerful reaction for converting organic halides into esters by introducing a carbonyl group from carbon monoxide (CO) and an alkoxy group from an alcohol. kyoto-u.ac.jpnih.govnih.gov This reaction could potentially be applied to the C-Cl bond of this compound. The process generally involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by CO insertion and subsequent nucleophilic attack by the alcohol. This method is a valuable tool for synthesizing carboxylic acid esters and has been developed for a wide range of aryl and vinyl halides. kyoto-u.ac.jpnih.govchemrxiv.org

Applications in Advanced Organic Synthesis and Material Science

Ethyl 3-Chlorothiophene-2-carboxylate as a Key Building Block for Complex Heterocyclic Systems

The unique substitution pattern of this compound makes it an ideal precursor for the construction of elaborate fused heterocyclic architectures. The chloro and ester groups provide orthogonal handles for sequential reactions, enabling the regioselective annulation of additional rings onto the thiophene (B33073) core.

A significant application of 3-chlorothiophene-2-carboxylate analogs is in the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. This is often achieved through methodologies like the Fiesselmann thiophene synthesis. In a representative reaction, an aryl-substituted 3-chlorothiophene-2-carboxylate is condensed with a sulfur-containing nucleophile, such as methyl thioglycolate, in the presence of a strong base like potassium tert-butoxide. This process involves a nucleophilic aromatic substitution of the chloride, followed by an intramolecular cyclization to form the fused thieno[3,2-b]thiophene ring system.

These thieno[3,2-b]thiophene cores are not merely synthetic endpoints but serve as crucial intermediates for building even larger polycyclic heteroaromatic compounds. For instance, they are employed in the construction of N,S-heterotetracenes. The thieno[3,2-b]thiophen-3(2H)-ones, derived from the saponification and decarboxylation of the initial ester products, can undergo a Fischer indolization reaction with arylhydrazines. This acid-catalyzed cyclization builds an indole (B1671886) ring fused to the thieno[3,2-b]thiophene scaffold, yielding complex N,S-heterotetracenes like 9H-thieno[2',3':4,5]thieno[3,2-b]indoles. While direct synthetic routes from this compound to N,S-heterohexacenes are less commonly detailed, the construction of such extended π-systems relies on similar iterative strategies involving palladium-catalyzed C-S and C-N coupling reactions to sequentially fuse additional thiophene and pyrrole (B145914) rings.

Table 1: Synthesis of N,S-Heterotetracenes from Thiophene Precursors

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 4-Aryl-3-chlorothiophene-2-carboxylate | Methyl thioglycolate, potassium tert-butoxide, THF | 6-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | 41-78% |

| 2 | 6-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | 1. NaOH, H₂O/EtOH, reflux; 2. HCl | 6-Arylthieno[3,2-b]thiophen-3(2H)-one | 70-98% |

| 3 | 6-Arylthieno[3,2-b]thiophen-3(2H)-one | Arylhydrazine, Acetic acid, reflux | 2-Aryl-9H-thieno[2',3':4,5]thieno[3,2-b]indole (N,S-Heterotetracene) | 45-83% |

While the direct synthesis of quinolones from this compound is not a prominently featured application, the compound is an excellent precursor for a variety of other important nitrogen-containing heterocycles, most notably thieno[2,3-d]pyrimidines. nih.govnih.gov The synthetic strategy typically begins with the conversion of the 3-chloro group to a 3-amino group via nucleophilic substitution. The resulting ethyl 3-aminothiophene-2-carboxylate is a versatile intermediate.

This intermediate can be prepared through multi-component reactions like the Gewald synthesis, which has become a universal method for creating substituted 2-aminothiophenes. arkat-usa.orgresearchgate.netwikipedia.org Once formed, the 2-amino-3-carboxylate system is primed for cyclization. For example, heating the aminothiophene with formamide (B127407) leads to the formation of 3H-thieno[2,3-d]pyrimidin-4-ones. nih.gov This transformation provides access to a class of compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govnuph.edu.ua

Table 2: Representative Synthesis of Thieno[2,3-d]pyrimidin-4-one

| Precursor | Reagents and Conditions | Product | Application of Product |

| Ethyl 2-aminothiophene-3-carboxylate | Formamide, Reflux (1.5 h) | 3H-thieno[2,3-d]pyrimidin-4-one | Core structure for kinase inhibitors, anti-inflammatory agents |

Derivatization for Functional Materials

The unique electronic characteristics of the thiophene ring make it a fundamental component in the field of material science, particularly for organic electronics. This compound provides a modifiable scaffold that can be incorporated into larger conjugated systems.

This compound is a valuable monomer precursor for the synthesis of functionalized polythiophenes, a major class of conducting polymers. cmu.edu The chloro and ester groups can be used or modified to facilitate polymerization. For instance, the chloro group can participate in transition metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) after conversion of the ester to another functional group suitable for polymerization.

The substituents on the thiophene ring play a critical role in tuning the electronic properties of the resulting polymer. The electron-withdrawing nature of the carboxylate group and the electronegativity of the chlorine atom can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. mdpi.comacs.org This modification of the electronic band gap is crucial for designing materials for specific applications such as organic field-effect transistors (OFETs), polymer light-emitting diodes (PLEDs), and the active layer in organic solar cells. cmu.edumdpi.comnih.gov For example, introducing a carboxylate group can alter the band gap and improve molecular interactions, such as hydrogen bonding, which can influence material processability and thermal properties. acs.org

Precursor in Medicinal Chemistry Intermediate Synthesis

The thiophene ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This compound serves as a starting point for creating diverse molecular libraries for drug discovery.

One of the most important transformations of this compound in medicinal chemistry is its conversion to a wide array of thiophene-2-carboxamide derivatives. mdpi.comresearchgate.net The thiophene carboxamide scaffold is recognized for its versatile pharmacological properties and is a key feature in molecules targeting cancer, inflammation, and infectious diseases. ontosight.aiontosight.ainih.gov

The synthesis is typically a two-step process. First, the ethyl ester is hydrolyzed under basic or acidic conditions to the corresponding 3-chlorothiophene-2-carboxylic acid. Second, this carboxylic acid is coupled with a desired primary or secondary amine to form the amide bond. This amidation can be achieved using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, which then readily reacts with an amine. This straightforward derivatization allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents via the amine component, leading to the discovery of potent bioactive molecules such as kinase inhibitors. researchgate.netnih.govresearchgate.net

Table 3: General Methods for Carboxamide Synthesis

| Method | Activating Reagent(s) | Key Features |

| Direct Coupling | EDC, HOBt, or DMAP | Mild conditions, suitable for sensitive substrates. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Forms a highly reactive intermediate, suitable for less reactive amines. |

Intermediates for Agrochemicals (e.g., Insecticides)

Dow AgroSciences has investigated a family of functionalized 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides that demonstrate high efficacy against pests like aphids, mites, and whiteflies, coupled with low mammalian toxicity. researchgate.net The synthesis of these complex triazole insecticides, such as XR-693 and XR-906, relies on the availability of specific halogenated 2-thiophenecarboxylic acid derivatives. researchgate.netbeilstein-journals.org These thiophene-based building blocks form the "C-ring" portion of the final insecticide molecule. beilstein-journals.org

While specific routes may start from precursors like 3-methylthiophene (B123197) or tetrachlorothiophene, the key transformations involve introducing a carboxylic acid or a related functional group at the 2-position and specific halogen patterns on the thiophene ring. researchgate.netbeilstein-journals.org For instance, the manufacturing routes for these insecticides require building blocks such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride. beilstein-journals.org this compound serves as a closely related and synthetically flexible starting material for accessing such structures through further halogenation, hydrolysis, and conversion to the acid chloride, which is then reacted with other fragments to assemble the final active ingredient. The development of viable commercial routes to these thiophene intermediates has been a critical step in bringing these new insecticides to market. researchgate.netbeilstein-journals.org Additionally, related thiophene-2-carboxylic acid esters have been noted for their potential use as pesticides and agents for controlling undesirable plant growth. google.com

Building Blocks for D-Amino Acid Oxidase Inhibitor Analogs

This compound is a precursor for the synthesis of thiophene carboxylic acids, a class of compounds identified as potent inhibitors of D-amino acid oxidase (DAO). nih.govnih.gov DAO is a flavoenzyme that degrades D-amino acids, and its inhibition is a therapeutic strategy being explored for conditions like schizophrenia. nii.ac.jp The carboxylic acid group on the thiophene ring is a key pharmacophore, interacting with essential residues (Tyr228 and Arg283) in the enzyme's active site that are responsible for recognizing the carboxylate group of the natural D-amino acid substrates. nii.ac.jp

Structure-activity relationship (SAR) studies have demonstrated that the thiophene ring is an effective scaffold for DAO inhibition and that small substituents on the ring are well-tolerated. nih.govnii.ac.jp Screening efforts identified both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid as low micromolar inhibitors. nih.govnii.ac.jp

Further research into substituted analogs revealed that the placement and nature of halogens on the thiophene ring significantly impact inhibitory potency. For example, 5-chlorothiophene-3-carboxylic acid was found to be a particularly potent DAO inhibitor, with an IC₅₀ value of 0.04 µM. nih.gov Crystal structures of human DAO in complex with these potent thiophene carboxylic acid inhibitors have provided critical insights into their binding mechanism. These studies revealed that the inhibitor's thiophene ring stacks tightly with the Tyr224 residue in the active site, leading to a distinct conformational state. nih.govnii.ac.jp

The synthetic utility of this compound lies in its capacity to be hydrolyzed to the corresponding 3-chlorothiophene-2-carboxylic acid. This acid can then be used directly in screening assays or serve as a foundational molecule for further chemical modification to explore the SAR of this inhibitor class. The ethyl ester provides a stable, protected form of the carboxylic acid, which is advantageous for synthesis and purification.

Research Findings on Thiophene-Carboxylic Acid-Based DAO Inhibitors

The following table summarizes the inhibitory potency of various thiophene carboxylic acid analogs against D-amino acid oxidase, highlighting the impact of substituent placement on activity.

| Compound | Scaffold Type | Substituent(s) | IC₅₀ (µM) |

| Thiophene-2-carboxylic acid | Thiophene-2-carboxylic acid | None | 7.8 nih.gov |

| Thiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | None | 4.4 nih.gov |

| 5-Chlorothiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | 5-Chloro | 0.04 nih.gov |

| 5-Methylthiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | 5-Methyl | 0.5 nih.gov |

| 2,5-Dichlorothiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | 2,5-Dichloro | >10 nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular geometries, electronic properties, and spectroscopic features. For substituted thiophenes such as Ethyl 3-chlorothiophene-2-carboxylate, these methods can elucidate the influence of substituents on the aromatic ring.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can be used to optimize the molecular geometry of this compound, predicting key structural parameters. While specific DFT studies on the ethyl ester are not prevalent, extensive research on analogous compounds like Methyl-3-aminothiophene-2-carboxylate demonstrates the utility of this approach mdpi.com.

For this compound, DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-31G* to obtain the lowest-energy conformation. These calculations yield precise information on bond lengths (e.g., C-S, C-Cl, C=O), bond angles, and dihedral angles, revealing how the chloro and carboxylate groups influence the planarity and geometry of the thiophene (B33073) ring mdpi.com.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energy levels of these orbitals are crucial for understanding the molecule's reactivity and electronic properties mdpi.com. The HOMO-LUMO energy gap is a key parameter that indicates the kinetic stability and chemical reactivity of the molecule; a smaller gap generally implies higher reactivity mdpi.com. Visualizing the electrostatic potential (ESP) map provides insight into the charge distribution and identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule mdpi.com.

The energies of the HOMO and LUMO obtained from DFT calculations are used to quantify global reactivity descriptors. These descriptors provide a conceptual framework for predicting the chemical behavior of a molecule. Although direct data for this compound is limited, the principles are well-established for similar thiophene derivatives mdpi.com.

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively (I ≈ -EHOMO and A ≈ -ELUMO). From these values, several key descriptors are derived:

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness indicates the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity mdpi.com.

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These calculated descriptors allow for a quantitative comparison of the reactivity of different thiophene derivatives, aiding in the selection of appropriate reaction conditions and reagents.

Table 1: Representative Chemical Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Typical Calculated Value (eV) | Implication |

| HOMO Energy (EHOMO) | - | ~ -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV | Indicates kinetic stability and chemical reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.0 eV | Measures electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 eV | Resistance to charge transfer |

| Electrophilicity (ω) | μ² / (2η) | ~ 3.2 eV | Electron-accepting capability |

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is indispensable for elucidating complex reaction mechanisms, providing detailed pictures of reaction pathways that are transient and cannot be observed directly.

Theoretical studies can map the potential energy surface for a given reaction, such as the functionalization of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy (energy barrier) for each step, allowing for the identification of the rate-determining step of the reaction beilstein-journals.org.

For reactions like palladium-catalyzed C-H activation, a common mechanism is the concerted metalation-deprotonation (CMD) pathway researchgate.netamazonaws.com. In this process, the C-H bond is broken with the assistance of a base (often a carboxylate ligand from the catalyst precursor, like palladium acetate) in a single, concerted step researchgate.netle.ac.uk. DFT calculations are used to locate the geometry of the transition state for this step. The transition state is a first-order saddle point on the potential energy surface, and its structure provides critical information about which bonds are being formed and broken simultaneously. Analysis of the imaginary frequency of the transition state confirms that it correctly connects the reactant and product of that elementary step.

Regioselectivity—the preferential reaction at one position over another—is a critical aspect of synthesizing polysubstituted heterocycles. Computational methods are highly effective at predicting and explaining the regiochemical outcomes of reactions like palladium-catalyzed cross-coupling.

The selectivity of these reactions is often related to the relative ease of the initial oxidative addition step, which involves the cleavage of a carbon-halogen or carbon-hydrogen bond. One factor influencing this is the bond dissociation energy (BDE) of the bond being broken. Theoretical calculations using methods like B3LYP or the more accurate G3B3 can provide quantitative BDE values for the C-Cl and C-H bonds on the this compound ring.

However, studies on halo-heterocycles have shown that regioselectivity is not always controlled by BDEs alone. In many cases, particularly when BDEs for different sites are similar, the selectivity is governed by frontier molecular orbital (FMO) interactions between the heterocycle and the palladium catalyst. The reaction occurs preferentially at the site where the interaction between the catalyst's HOMO and the heterocycle's LUMO is most favorable.

In Silico Modeling for Synthetic Strategy Prediction

The insights gained from quantum chemical calculations can be integrated into broader in silico models to predict optimal synthetic strategies. By computationally screening various reaction pathways and catalysts, researchers can prioritize experiments, saving significant time and resources.

For this compound, this approach can be used to predict the most likely site for further functionalization. For instance, in C-H activation reactions, computational workflows can be designed to assess the relative activation barriers for breaking the different C-H bonds on the thiophene ring beilstein-journals.org. By calculating the relative energies of the key palladacycle intermediates that form after C-H activation at each possible site, the model can predict the most favorable position for reaction. This approach has been successfully used to predict regioselectivity in C-H activation mediated by catalysts like Pd(OAc)₂ beilstein-journals.org. Such predictive models are becoming increasingly crucial for designing efficient and selective routes to complex, highly functionalized thiophene-based molecules.

Spectroscopic and Structural Elucidation of Ethyl 3 Chlorothiophene 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 3-chlorothiophene-2-carboxylate, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the thiophene (B33073) ring protons. Based on analogous compounds like methyl 3-bromothiophene-2-carboxylate and 3-chlorothiophene (B103000), the following peaks can be predicted chemicalbook.comchemicalbook.com:

Ethyl Protons : The ethyl group will present as a quartet around 4.3 ppm (for the -CH₂- group) and a triplet around 1.3 ppm (for the -CH₃ group), with a coupling constant (J) of approximately 7.1 Hz. This splitting pattern arises from the coupling between the adjacent methylene (B1212753) and methyl protons.

Thiophene Protons : The two protons on the thiophene ring are in different chemical environments and are coupled to each other. They are expected to appear as two doublets. The proton at position 5 (H-5) would likely resonate further downfield than the proton at position 4 (H-4) due to the influence of the neighboring sulfur atom and ester group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (Ethyl) | ~4.3 | Quartet (q) | ~7.1 |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | ~7.1 |

| H-5 (Thiophene) | ~7.5 - 7.7 | Doublet (d) | ~5.6 |

| H-4 (Thiophene) | ~7.1 - 7.3 | Doublet (d) | ~5.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are anticipated. Data from related compounds such as 3-chlorothiophene, ethyl chloroethane, and various thiophene carboxylates suggest the following assignments chemicalbook.comdocbrown.infochemicalbook.com:

Carbonyl Carbon : The ester carbonyl carbon is the most deshielded, typically appearing around 160-165 ppm.

Thiophene Ring Carbons : Four signals are expected for the thiophene ring. The carbon attached to the chlorine (C-3) and the carbon attached to the ester (C-2) will have distinct chemical shifts, as will the two protonated carbons (C-4 and C-5). The carbon bearing the chlorine atom (C-3) is expected to be in the range of 125-130 ppm.

Ethyl Group Carbons : The methylene carbon (-CH₂-) of the ethyl group is expected around 60 ppm, while the methyl carbon (-CH₃) will be the most shielded, appearing around 14 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~162 |

| C-2 (Thiophene) | ~130 |

| C-3 (Thiophene) | ~127 |

| C-5 (Thiophene) | ~128 |

| C-4 (Thiophene) | ~126 |

| -CH₂- (Ethyl) | ~61 |

| -CH₃ (Ethyl) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₇ClO₂S), the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern for chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The expected molecular weight is approximately 190.64 g/mol . jk-sci.com Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) or the entire carbethoxy group (-COOCH₂CH₃).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups in a molecule. The spectra of this compound and its derivatives are characterized by several key absorption bands. iosrjournals.orgkurouskilab.com

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the IR spectrum between 1700 and 1730 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching from the thiophene ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is found just below 3000 cm⁻¹.

C-C and C-S Ring Vibrations : Vibrations from the thiophene ring, including C-C and C-S stretching, are observed in the fingerprint region (below 1600 cm⁻¹). For substituted thiophenes, C-C stretching bands are often seen around 1530, 1410, and 1350 cm⁻¹. iosrjournals.org C-S stretching modes can be found in the 600-900 cm⁻¹ range. iosrjournals.org

C-Cl Stretch : The carbon-chlorine stretching vibration is typically observed in the range of 600-800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=O Stretch (Ester) | 1730 - 1700 | IR (Strong) |

| C-C Ring Stretch | 1600 - 1350 | IR, Raman |

| C-S Ring Stretch | 900 - 600 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal. While the specific crystal structure of this compound is not detailed in the available literature, data from closely related thiophene derivatives, such as Ethyl 2-amino-4-methylthiophene-3-carboxylate, offer valuable insights. iucr.org

In such structures, the thiophene ring is typically planar. iucr.org The ester group may be nearly coplanar with the thiophene ring, a conformation stabilized by conjugation. Bond lengths and angles would be consistent with standard values for sp² hybridized carbons and sulfur in a five-membered aromatic ring. Intermolecular interactions, such as hydrogen bonding (if suitable functional groups are present) or π-π stacking of the thiophene rings, often dictate the crystal packing. For Ethyl 2-amino-4-methylthiophene-3-carboxylate, the thiophene ring and its directly attached atoms are all coplanar within experimental error. iucr.org

| Parameter | Typical Value / Observation |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Thiophene Ring Conformation | Planar |

| Dihedral angle (Ring and Ester) | Nearly coplanar (~1-2°) |

| Intermolecular Interactions | Hydrogen bonding, C-H···S interactions |

Advanced Spectroscopic Techniques (e.g., Spectroelectrochemistry for Polymer Derivatives)

For derivatives like polythiophenes, advanced techniques such as spectroelectrochemistry are employed to study their electronic properties. rsc.orgmdpi.com This method combines spectroscopy (e.g., UV-Vis-NIR) with electrochemistry to monitor changes in the material as its oxidation state is varied.

When a polythiophene film is electrochemically doped (oxidized), charge carriers known as polarons and bipolarons are created, leading to the formation of new electronic states within the band gap. rsc.org This results in significant changes in the UV-Vis-NIR spectrum, with the appearance of new absorption bands at lower energies (in the NIR region). The technique allows for the direct observation of these charge carriers and provides crucial information about the polymer's conductivity, stability, and electrochromic properties—its ability to change color with an applied voltage. rsc.orgmdpi.com This is particularly relevant for applications in organic electronics, such as displays, sensors, and solar cells. rsc.orgacs.org

Industrial Process Chemistry and Scalability Considerations

Development of Efficient Manufacturing Routes for Halogenated Thiophene (B33073) Carboxylic Acid Derivatives

The synthesis of halogenated 2-thiophenecarboxylic acids and their esters is a critical first step in developing a commercially viable process for compounds like ethyl 3-chlorothiophene-2-carboxylate. Research has focused on creating efficient, high-yield routes from commercially available starting materials. researchgate.netbeilstein-journals.org Several key synthetic strategies have been developed and demonstrated on a laboratory scale, providing a foundation for industrial manufacturing. researchgate.net

One prominent method involves the introduction of the carboxylic acid functionality onto a pre-halogenated thiophene ring. This can be achieved through metallation followed by carbonation. nih.govbeilstein-journals.org Common approaches include:

Grignard Reaction: This involves reacting a halogenated thiophene with magnesium to form a Grignard reagent, which is then treated with carbon dioxide (CO2) to form the corresponding carboxylic acid. nih.govresearchgate.net In some cases, an activator like 1,2-dibromoethane (B42909) is used to initiate the Grignard formation. nih.gov

Lithiation: An alternative to the Grignard method is lithiation, often using strong bases like n-butyllithium, followed by quenching with CO2. nih.govresearchgate.net

Palladium-Catalyzed Carbonylation: This method introduces the carboxylic acid group under carbon monoxide (CO) pressure, catalyzed by a palladium complex. nih.govbeilstein-journals.org

Another strategy involves the direct halogenation of a thiophene ring that already contains the carboxylate group or a precursor. For instance, a one-pot bromination/debromination procedure has been successfully developed for 3-methylthiophene (B123197) to create specific bromo-substituted intermediates. nih.govresearchgate.net The choice of route often depends on the specific substitution pattern required and the availability of starting materials. beilstein-journals.org For complex molecules, multi-step processes starting from simpler thiophenes are common, as demonstrated in the synthesis of building blocks for novel insecticides. nih.gov

Table 1: Key Synthetic Routes for Halogenated Thiophene Carboxylic Acids

| Synthetic Route | Key Reagents | Description |

| Grignard Reaction & Carbonation | Magnesium, CO2, 1,2-dibromoethane (activator) | Formation of a thienylmagnesium halide followed by reaction with carbon dioxide to introduce the carboxylic acid group. nih.govresearchgate.net |

| Lithiation & Carbonation | n-Butyllithium, CO2 | Use of a strong organolithium base to deprotonate the thiophene ring, followed by carbonation. nih.govresearchgate.net |

| Palladium-Catalyzed Carbonylation | Palladium catalyst, Carbon Monoxide (CO) | A catalytic method to introduce a carboxyl group under CO pressure. nih.govbeilstein-journals.org |

| Halogenation/Dehalogenation | Bromine | A one-pot procedure to create specific halogenated patterns on the thiophene ring. nih.gov |

Optimization of Reaction Conditions for Large-Scale Synthesis

Translating a laboratory synthesis into a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and consistency. For thiophene derivatives, this includes managing temperature, pressure, reaction times, and the handling of hazardous reagents. beilstein-journals.orgnih.gov

A critical aspect of scalability is the avoidance of extreme conditions and hazardous materials where possible. For example, processes have been specifically designed to avoid strong bases like n-butyllithium and cryogenic (very low temperature) conditions, which simplifies operations and improves safety on a multi-kilogram scale. nih.gov One patent for producing 5-chlorothiophene-2-carboxylic acid specifies controlling the addition of n-butyllithium at temperatures of -30°C or lower, followed by an insulated stirring period of at least one hour, demonstrating precise temperature and time management in a large-scale reaction. google.com

In other processes, such as the synthesis of 5-chlorothiophene-2-carboxylic acid from 5-chloro-2-thiophenecarboxaldehyde, temperature control is paramount during multiple stages. The initial reaction with sodium hydroxide (B78521) is maintained between -5°C and 0°C, while the subsequent chlorination step is controlled at 15°C to 30°C for several hours to ensure the reaction proceeds to completion. chemicalbook.com Vapor phase reactions have also been scaled up successfully. For instance, the chlorination of 2-thiophenecarbonitrile (B31525) was performed at 500°C with a short residence time of 6 seconds, a process that was scaled to a multi-kilogram level in a laboratory setting. beilstein-journals.orgbeilstein-journals.org

Table 2: Examples of Optimized Conditions for Large-Scale Synthesis

| Process | Compound Synthesized | Key Parameters | Scale |

| Lithiation & Carbonation | 5-Chlorothiophene-2-carboxylic acid | Temperature ≤ -30°C; Reaction time ≥ 1 hour | 3.5 kg scale google.com |

| Oxidation | 5-Chlorothiophene-2-carboxylic acid | Stage 1: -5 to 0°C for 2h; Stage 2: 15 to 30°C for 8h | Large scale chemicalbook.com |

| Vapor Phase Chlorination | 3,4,5-Trichloro-2-thiophenenitrile | Temperature: 500°C; Residence Time: 6 seconds | Multi-kilogram scale beilstein-journals.orgbeilstein-journals.org |

| Esterification | Ethyl 2-methylthiophene-3-carboxylate | Avoidance of n-butyllithium; Non-cryogenic conditions | Multi-kilogram scale nih.gov |

Considerations for Purity and Yield in Industrial Production

In industrial production, achieving high purity and yield is essential for economic viability. The synthesis of halogenated thiophenes can be complicated by side reactions, such as over-chlorination, which leads to difficult-to-separate impurities and lower yields of the desired product. google.com The development of regioselective synthetic methods, where reactions occur at a specific position on the molecule, is one way to overcome this challenge. For example, using n-butyllithium to selectively remove a proton at the 5-position of 2-chlorothiophene (B1346680) before carboxylation ensures that only the desired isomer is formed, simplifying purification. google.com

Economic and Environmental Aspects of Production Methodologies

The economic and environmental performance of a chemical process are major considerations for industrial application. The cost of raw materials is a significant factor; routes that rely on expensive starting materials can be economically unfeasible for large-scale production. google.com For instance, the high price of 2-chlorothiophene and trichloroacetyl chloride has been noted as a limitation for certain synthetic routes to chlorothiophene derivatives. google.com

The environmental impact, often characterized by the generation of "three wastes" (waste gas, waste water, and industrial residue), is another critical aspect. google.comgoogle.com Traditional methods, such as Friedel-Crafts acylation using aluminum trichloride, can generate significant waste streams that require costly treatment. chemicalbook.comgoogle.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted thiophenes exist, the pursuit of more efficient, sustainable, and scalable routes remains a key objective. Future research into the synthesis of Ethyl 3-chlorothiophene-2-carboxylate is expected to focus on cutting-edge techniques that offer improvements in yield, purity, and environmental impact over traditional multi-step procedures which may involve harsh reagents.

Key areas for exploration include:

C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in organic synthesis, offering a more atom-economical approach. Future studies could target the direct chlorination and carboxylation of thiophene (B33073) precursors in a one-pot process, bypassing the need for pre-functionalized starting materials. This would streamline the synthesis and reduce waste.

Flow Chemistry: The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reaction control. Investigating the synthesis of this compound using microreactor technology could lead to higher throughput and improved product consistency, which is particularly crucial for industrial-scale production.

Biocatalysis: The use of enzymes to catalyze specific reactions is a cornerstone of green chemistry. Research into engineered enzymes capable of regioselective halogenation or esterification of thiophene rings could provide a highly sustainable and specific synthetic route, operating under mild, aqueous conditions.

Discovery of New Reactivity Modes

The reactivity of this compound is largely dictated by its functional groups: the ethyl ester, the chloro substituent, and the thiophene ring itself. While its utility in cross-coupling reactions is appreciated, significant opportunities exist to discover and exploit new modes of reactivity.

Future investigations will likely target:

Advanced Cross-Coupling Protocols: Expanding the scope of palladium-catalyzed reactions, such as Suzuki and Stille couplings, to include more challenging or novel coupling partners is an ongoing goal. Furthermore, exploring nickel- or copper-catalyzed transformations could offer alternative reactivity, improved cost-effectiveness, and tolerance to a broader range of functional groups.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis opens up new avenues for bond formation under exceptionally mild conditions. This technique could be employed to activate the C-Cl bond for radical-based transformations, allowing for the introduction of complex alkyl or aryl groups that are inaccessible through traditional methods.

Ring Transformation Reactions: The thiophene ring, under specific conditions, can undergo ring-opening or rearrangement reactions. Future research could explore controlled transformations of the thiophene core of this compound to generate novel, non-aromatic heterocyclic structures, thereby expanding its synthetic utility into new chemical spaces.

Advanced Functional Material Development

Thiophene-based compounds are integral to the field of materials science, particularly in organic electronics. This compound serves as a valuable monomer or precursor for the synthesis of advanced functional materials, and its potential is far from fully realized.

Emerging applications in this domain include:

Conducting Polymers: Polymerization of derivatives of this compound can lead to the formation of polythiophenes. Future work will focus on fine-tuning the chemical structure of these derivatives to control the resulting polymer's electronic properties, such as conductivity, bandgap, and charge mobility, for applications in organic field-effect transistors (OFETs) and sensors.

Organic Photovoltaics (OPVs): As a building block, this compound can be incorporated into donor or acceptor materials for OPV cells. The presence of the chloro and ester groups allows for systematic modification of the electronic energy levels (HOMO/LUMO) of the resulting materials, a critical factor in optimizing device efficiency and performance. researchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative of the title compound, 3-chlorothiophene-2-carboxylic acid, can act as a ligand for creating novel MOFs. mdpi.com These materials possess high porosity and tunable properties, making them promising candidates for gas storage, separation, and heterogeneous catalysis. mdpi.com Research into MOFs derived from this ligand could yield materials with unique optoelectronic or catalytic capabilities. mdpi.com

Interdisciplinary Research with this compound

The structural motifs present in this compound are of significant interest to fields beyond pure chemistry, including medicinal chemistry, agrochemistry, and chemical biology. Fostering interdisciplinary research is crucial for translating the potential of this compound into practical applications.

Promising areas for future cross-disciplinary collaboration include:

Medicinal Chemistry: Thiophene-containing molecules exhibit a wide range of biological activities. cbccollege.in The compound serves as a scaffold for the synthesis of new chemical entities to be screened for therapeutic potential. Its derivatives could be investigated as inhibitors of enzymes like kinases or proteases, or as antagonists for cellular receptors, with potential applications in oncology and infectious diseases. mdpi.commdpi.com

Agrochemicals: The development of novel herbicides and fungicides is a continuous effort to ensure food security. Thiophene derivatives have shown promise in this area. mdpi.com this compound provides a starting point for creating libraries of new compounds to be tested for their efficacy and selectivity as crop protection agents.

Chemical Probes and Dyes: After functionalization, the thiophene core can exhibit interesting photophysical properties. This opens the door to developing fluorescent probes for biological imaging or sensors for detecting specific analytes like metal ions. mdpi.com

The following table summarizes the potential interdisciplinary applications that warrant further investigation.

| Field of Research | Potential Application | Rationale for Investigation |

| Medicinal Chemistry | Anticancer Agents | Thiophene scaffolds are present in various kinase inhibitors and other antineoplastic drugs. mdpi.com |

| Antimicrobial Agents | Thiophene carboxylates have been functionalized to create compounds with antibacterial activity. mdpi.com | |

| Antiviral Compounds | Derivatives are key intermediates for potential inhibitors of viruses like HIV and Hepatitis C. mdpi.com | |

| Agrochemistry | Herbicides / Fungicides | The compound can serve as a precursor for novel crop protection chemicals. mdpi.com |

| Insecticides | Halogenated thiophenes are building blocks for new classes of insecticides. beilstein-journals.orgbeilstein-journals.org | |

| Materials Science | Organic Electronics | Used as a monomer for synthesizing conducting polymers for transistors and sensors. |

| Optoelectronics | Serves as a precursor for materials in organic photovoltaics and as ligands in optoelectronic metal complexes. mdpi.com |

Q & A

Q. What are the standard synthetic routes for ethyl 3-chlorothiophene-2-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via two primary methods:

- Palladium-catalyzed arylation : Direct coupling of mthis compound with aryl halides under palladium catalysis. This method is scalable but requires optimization of ligands (e.g., phosphine ligands) and bases (e.g., K₂CO₃) to improve solubility and reactivity .

- Sandmeyer reaction : Replacement of an amino group in 3-aminothiophene-2-carboxylates with a halogen atom using CuCl/HCl. This approach is suitable for small-scale syntheses but may require rigorous control of diazotization conditions to avoid byproducts . Key challenges include the poor solubility of intermediates, which can hinder reaction progression. Pre-treatment with polar aprotic solvents (e.g., DMF) or sonication may mitigate this issue .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns and ester functionality (e.g., carbonyl resonance at ~165–170 ppm) .

- FT-IR : Identify characteristic stretches for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure controls : Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact. PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds should guide ventilation requirements .

- Spill management : Absorb with inert materials (e.g., diatomaceous earth) and dispose of as halogenated waste .

- Storage : Keep in sealed containers away from oxidizing agents and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can solubility limitations of this compound intermediates be addressed during synthesis?

Poor solubility in palladium-catalyzed reactions often arises from planar aromatic systems. Strategies include:

- Solvent optimization : Use DMSO or DMF with elevated temperatures (80–100°C) .

- Sonication : Pre-treating the starting material to disrupt crystalline packing .

- Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) temporarily, followed by cleavage post-reaction .

Q. What computational tools are suitable for predicting the reactivity of this compound in heterocyclic coupling reactions?

- DFT calculations : Model electronic properties (e.g., Fukui indices) to identify reactive sites for arylation or nucleophilic substitution .

- Molecular docking : Study interactions with catalytic palladium complexes to optimize ligand selection .

- MD simulations : Assess solvent effects on transition states and intermediate stability .

Q. How should researchers resolve contradictions in reported yields for Sandmeyer reactions involving thiophene derivatives?

Discrepancies often stem from:

- Diazonium salt stability : Use low temperatures (0–5°C) and rapid quenching to minimize decomposition .

- Catalyst purity : Ensure CuCl is freshly prepared or stabilized with NH₄Cl to prevent oxidation .

- Byproduct analysis : Employ LC-MS to detect undesired halogenated byproducts and adjust stoichiometry accordingly .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Electronic effects : The electron-withdrawing ester group directs electrophilic substitution to the 5-position of the thiophene ring .

- Steric factors : Bulky ligands on palladium catalysts favor coupling at less hindered positions, as shown in comparative studies with substituted aryl halides .

- Kinetic vs. thermodynamic control : Time-resolved NMR can identify whether products result from kinetic (fast) or thermodynamic (equilibrium-driven) pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。